molecular formula C21H32N2O4 B3983060 1-(dicyclohexylamino)-3-(4-nitrophenoxy)-2-propanol

1-(dicyclohexylamino)-3-(4-nitrophenoxy)-2-propanol

Cat. No. B3983060
M. Wt: 376.5 g/mol
InChI Key: ZXFVXOHVZVRJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dicyclohexylamino)-3-(4-nitrophenoxy)-2-propanol (DCNP) is a chemical compound that has been widely used in various scientific research applications. It is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. DCNP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

1-(dicyclohexylamino)-3-(4-nitrophenoxy)-2-propanol acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This results in the inhibition of PKC activation and downstream signaling pathways. This compound has been shown to selectively inhibit the activity of conventional PKCs (α, β, and γ) and novel PKCs (δ, ε, η, and θ) but has no effect on atypical PKCs (ζ and ι/λ).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound also has anti-inflammatory and anti-angiogenic properties and has been shown to inhibit the expression of pro-inflammatory cytokines and angiogenic factors.

Advantages and Limitations for Lab Experiments

1-(dicyclohexylamino)-3-(4-nitrophenoxy)-2-propanol has several advantages for use in lab experiments. It is a selective inhibitor of PKC and has minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations. It has poor solubility in water and requires the use of organic solvents for its preparation. This compound is also sensitive to light and can degrade over time.

Future Directions

There are several future directions for the use of 1-(dicyclohexylamino)-3-(4-nitrophenoxy)-2-propanol in scientific research. One potential application is in the development of novel cancer therapies. This compound has been shown to inhibit the growth of various cancer cell lines and could be used as a lead compound for the development of new anti-cancer drugs. Additionally, this compound could be used to study the role of PKC in various disease states, including inflammation, cardiovascular disease, and neurodegenerative disorders. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.

Scientific Research Applications

1-(dicyclohexylamino)-3-(4-nitrophenoxy)-2-propanol has been used in various scientific research applications to investigate the role of PKC in cellular processes. It has been shown to inhibit the activation of PKC in vitro and in vivo, leading to the inhibition of cell growth and proliferation. This compound has also been used as a tool to study the signaling pathways involved in PKC-mediated cellular processes.

properties

IUPAC Name

1-(dicyclohexylamino)-3-(4-nitrophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4/c24-20(16-27-21-13-11-19(12-14-21)23(25)26)15-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18,20,24H,1-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFVXOHVZVRJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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